N-(4-fluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
Overview
Description
N-(4-fluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a nitro group, and a carboxamide group attached to a pyrazole ring
Preparation Methods
The synthesis of N-(4-fluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route involves the following steps:
Amidation: The formation of the carboxamide group by reacting the nitro-fluorophenyl-pyrazole intermediate with an appropriate amine or amide source under suitable conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(4-fluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: Pyrazole derivatives, including this compound, have shown promise as potential therapeutic agents due to their diverse biological activities.
Material Science: Pyrazole derivatives are used in the design of new materials with unique properties, such as fluorescent probes for detecting biomolecules.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects . The fluorophenyl group enhances the compound’s binding affinity to its targets through hydrophobic and electrostatic interactions.
Comparison with Similar Compounds
N-(4-fluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
N-(4-fluorophenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide: This compound differs in the position of the carboxamide group on the pyrazole ring, which can affect its biological activity and chemical reactivity.
N-(3-fluorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide: The position of the fluorine atom on the phenyl ring is different, which can influence the compound’s interactions with its targets.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological and chemical properties.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4O3/c1-15-10(9(6-13-15)16(18)19)11(17)14-8-4-2-7(12)3-5-8/h2-6H,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPFUKLGMCBRNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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